molecular formula C24H18N2O6 B4044900 3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE

3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE

Cat. No.: B4044900
M. Wt: 430.4 g/mol
InChI Key: OBMUTBBPPYUMQF-UHFFFAOYSA-N
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Description

3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE is a useful research compound. Its molecular formula is C24H18N2O6 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 3-nitrobenzoate is 430.11648630 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nematic Liquid Crystals and Optical Properties

A study by Debnath et al. (2013) synthesized achiral unsymmetrical four-ring bent-core liquid crystals with strongly polar cyano and nitro moieties, which exhibit enantiotropic nematic phases over a wide temperature range. These compounds, related in structure to 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl 3-nitrobenzoate, demonstrate significant potential in the development of new liquid crystal displays due to their stable nematic phases and light-induced cis-trans isomerization properties (Debnath et al., 2013).

Antiviral Activity

Another intriguing application is the synthesis of novel polycyclic N-amidoimides, including derivatives closely related to the compound , which have shown pronounced antiviral activities against Vaccinia virus. This research illustrates the potential of these compounds in the development of new antiviral medications (Selivanov et al., 2019).

Charge-Transfer Processes

The compound's derivatives have also been explored for their charge-transfer properties in (4-nitrobenzoate)Re(CO)(3)(azine)(2) complexes, revealing significant insights into their photochemically and thermally induced redox reactions. Such studies are crucial for developing advanced materials for electronic and photonic devices, highlighting the compound's versatility beyond its biological activity (Féliz & Ferraudi, 1998).

Molecular Design of Antibrowning Agents

In a different application, these compounds' structural analogs have been investigated for their role as potent antioxidants and tyrosinase inhibitors. This research opens up avenues for these compounds to be used as antibrowning agents in food and cosmetic industries, preventing oxidation and maintaining product quality and shelf life (Kubo et al., 2003).

Properties

IUPAC Name

[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c27-22-20-16-7-8-17(19-11-18(16)19)21(20)23(28)25(22)13-4-2-6-15(10-13)32-24(29)12-3-1-5-14(9-12)26(30)31/h1-10,16-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMUTBBPPYUMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE
Reactant of Route 2
Reactant of Route 2
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE
Reactant of Route 3
Reactant of Route 3
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE
Reactant of Route 4
Reactant of Route 4
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE
Reactant of Route 5
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE
Reactant of Route 6
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE

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